アブロシチニブ

概要

説明

アブロシチニブは、ファイザーが開発した、中等度から重度の尋常性乾癬(湿疹)の治療のために開発された、ヤヌスキナーゼ1(JAK1)の経口の小分子阻害剤です。これは、Cibinqoというブランド名で販売されています。 アブロシチニブは、2021年12月に欧州連合で、2022年1月に米国で医療用として承認されました 。 この化合物は、炎症を軽減し、尋常性乾癬に関連する症状を軽減する効果があることで知られています .

科学的研究の応用

Abrocitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of moderate-to-severe atopic dermatitis in adults and adolescents . The compound has also shown promise in the treatment of other inflammatory and autoimmune diseases, such as bullous pemphigoid . In biological research, abrocitinib is used to study the JAK-STAT signaling pathway and its role in various diseases . Additionally, the compound’s effectiveness in reducing inflammation makes it a valuable tool in the development of new therapeutic agents.

作用機序

アブロシチニブは、サイトカイン媒介シグナルの伝達に関与する受容体関連キナーゼである、ヤヌスキナーゼ1(JAK1)を選択的に阻害することによって効果を発揮します。 リガンド結合とそれに続くサイトカインおよびホルモン受容体の二量体化により、受容体関連JAKが活性化され、リン酸化されます 。 アブロシチニブは、JAK1のATP結合部位に結合し、その活性化とそれに続くシグナル伝達を阻害します。 この阻害は、炎症性サイトカインの産生を抑制し、尋常性乾癬に関連する症状を軽減します .

類似の化合物との比較

アブロシチニブは、バリシチニブやトファシチニブなどの他のJAK阻害剤と比較されることが多いです。 バリシチニブはJAK1/2阻害剤であり、トファシチニブはJAK1/3阻害剤です 。 アブロシチニブの他のJAKに対するJAK1に対する選択性は、それが潜在的に副作用が少なく標的を絞った阻害を提供するため、ユニークです 。 臨床試験では、アブロシチニブは、尋常性乾癬の別の治療法であるデュピルマブと比較して、かゆみを軽減し、皮膚病変を改善する上で優れた効果を示しました 。 これは、中等度から重度の尋常性乾癬の患者にとって、より効果的な治療選択肢としての可能性を示しています。

Safety and Hazards

Abrocitinib may cause serious side effects, including serious infections, cancer, and immune system problems . It can lower the immune system’s ability to fight infections and may increase the risk of certain cancers . It is associated with transient and usually mild elevations in serum aminotransferase levels during therapy .

生化学分析

Biochemical Properties

Abrocitinib interacts with the JAK-STAT signalling pathway by inhibiting JAK1 . Biochemical assays demonstrate that Abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold) . This selectivity allows Abrocitinib to specifically target and inhibit the biochemical reactions mediated by JAK1 .

Cellular Effects

Abrocitinib exerts its effects on various types of cells, particularly immune cells . It inhibits the JAK-STAT signalling pathway, which plays a central role in the regulation of immune cell function . By blocking this pathway, Abrocitinib can reduce the activation of immune cells, thereby alleviating the symptoms of atopic dermatitis .

Molecular Mechanism

The molecular mechanism of action of Abrocitinib involves the inhibition of JAK1 . By binding to JAK1, Abrocitinib prevents the activation of the JAK-STAT signalling pathway . This inhibition blocks the transduction of signals that would normally lead to the activation of immune cells and the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

Abrocitinib has shown rapid and sustained efficacy in phase 3 trials and a consistent, manageable safety profile in long-term studies . Further understanding of the long-term efficacy and safety profile of Abrocitinib is important for its appropriate use in treating chronic atopic dermatitis .

Metabolic Pathways

Abrocitinib is eliminated primarily by metabolic clearance mechanisms, with less than 1% of the dose being excreted in urine as an unchanged parent drug . The metabolites of Abrocitinib are excreted predominantly in urine .

Transport and Distribution

Approximately 64%, 37% and 29% of circulating Abrocitinib and its active metabolites M1 and M2, respectively, are bound to plasma proteins . Abrocitinib and its active metabolites M1 and M2 bind predominantly to albumin and distribute equally between red blood cells and plasma .

Subcellular Localization

The subcellular localization of Abrocitinib is not explicitly mentioned in the search results. As a small molecule inhibitor, Abrocitinib is likely to be able to cross cell membranes and exert its effects within the cell. Its primary target, JAK1, is an intracellular enzyme, suggesting that Abrocitinib acts within the cell to inhibit this enzyme .

準備方法

アブロシチニブの調製には、いくつかの合成経路と反応条件が関与します。 1つの方法には、アブロシチニブを、C2-10エステル、C1-6アルコール、およびこれらの混合物からなる群から選択された溶媒に溶解することが含まれます 。 結晶性アブロシチニブの調製方法は、化合物を適切な溶媒に溶解し、次にさまざまな技術を用いて結晶形を単離することを含みます 。 産業生産方法は、化合物の収率と純度を最適化することに重点を置き、製薬基準を満たしていることを確認します。

化学反応の分析

アブロシチニブは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒が含まれます。これらの反応によって生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、アブロシチニブによるJAK1の選択的阻害には、炎症プロセスにおいて重要な、アデノシン三リン酸(ATP)結合部位への化合物の結合が含まれます .

科学研究の応用

アブロシチニブは、化学、生物学、医学、産業などの分野において、幅広い科学研究の応用を有しています。 医学においては、主に成人と青年の中等度から重度の尋常性乾癬の治療に使用されています 。 この化合物は、水疱性類天疱瘡など、その他の炎症性および自己免疫性疾患の治療においても有望な結果を示しています 。 生物学的研究において、アブロシチニブは、JAK-STATシグナル伝達経路とそのさまざまな疾患における役割を研究するために使用されています 。 さらに、この化合物の炎症を軽減する効果は、新しい治療薬の開発において貴重なツールとなっています。

類似化合物との比較

Abrocitinib is often compared with other JAK inhibitors, such as baricitinib and tofacitinib. Baricitinib is a JAK1/2 inhibitor, while tofacitinib is a JAK1/3 inhibitor . Abrocitinib’s selectivity for JAK1 over other JAKs makes it unique, as it provides targeted inhibition with potentially fewer side effects . In clinical trials, abrocitinib has shown superior efficacy in reducing itch and improving skin lesions compared to dupilumab, another treatment for atopic dermatitis . This highlights its potential as a more effective treatment option for patients with moderate-to-severe atopic dermatitis.

特性

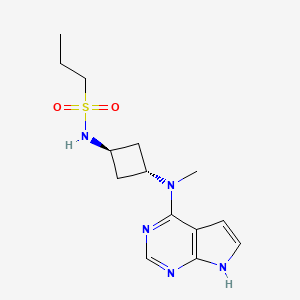

IUPAC Name |

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWXNHSKRWHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126581 | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1622902-68-4 | |

| Record name | Abrocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abrocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABROCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)